Pterostilbene

Catalog No.
S540587
CAS No.
537-42-8
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pterostilbene

CAS Number

537-42-8

Product Name

Pterostilbene

IUPAC Name

4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+

InChI Key

VLEUZFDZJKSGMX-ONEGZZNKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3',5'-dimethoxy-4E-stilbenol, 3',5'-dimethoxy-4trans-stilbenol, 3',5'-dimethoxy-resveratrol, 3,5-dimethoxy-4'-hydroxy-trans-stilbene, 4trans-(2-(3,5-dimethoxyphenyl)ethenyl)phenol, phenol, 4-((1E)-2-(3,5-dimethoxyphenyl)ethenyl)-, pterostilbene, pterostilbene, (E)-, trans-3,5-dimethoxy-4'-hydroxystilbene, trans-pterostilbene

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC

The exact mass of the compound Pterostilbene is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 613735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a premium, highly lipophilic dimethylated analog of resveratrol. In commercial procurement and advanced formulation, it is prioritized over standard stilbenoids due to the substitution of two hydroxyl groups with methoxy groups. This structural modification fundamentally alters its physicochemical properties, dramatically increasing its lipid solubility, membrane permeability, and resistance to rapid hepatic metabolism [1]. For industrial buyers, formulators, and researchers, pterostilbene represents a high-efficiency active ingredient that overcomes the severe pharmacokinetic and stability limitations inherent to more common, non-methylated polyphenols.

Attempting to substitute pterostilbene with the cheaper and more common resveratrol frequently leads to application failure in both clinical and commercial settings. Resveratrol possesses three highly reactive hydroxyl groups that make the molecule highly susceptible to rapid phase II detoxification, specifically glucuronidation and sulfation [1]. Consequently, resveratrol suffers from extensive first-pass metabolism, yielding an oral bioavailability of less than 20% and a circulating half-life of mere minutes. Formulators relying on resveratrol must either use impractically high dosages—which causes formulation instability, precipitation, and increased raw material costs—or accept sub-therapeutic systemic exposure. Pterostilbene’s methoxy groups sterically hinder these metabolic pathways, making it a mandatory selection for low-dose, high-exposure lipid formulations and neuro-penetrating applications.

Systemic Bioavailability and Raw Material Dosing Efficiency

In direct pharmacokinetic comparisons, pterostilbene demonstrates vastly superior systemic absorption compared to resveratrol. While resveratrol undergoes rapid intestinal and hepatic conjugation, pterostilbene's methylated structure shields it from immediate degradation, resulting in a nearly four-fold increase in absolute oral bioavailability [1].

Evidence DimensionAbsolute Oral Bioavailability
Target Compound Data~80% systemic absorption
Comparator Or BaselineResveratrol (~20% systemic absorption)
Quantified Difference~4-fold higher bioavailability
ConditionsIn vivo mammalian pharmacokinetic models (equimolar oral dosing)

Allows formulators to achieve target systemic concentrations using significantly lower raw material inputs, reducing capsule size and formulation costs.

Circulating Half-Life and Sustained Release Profile

A critical failure point for standard polyphenols is their rapid elimination. Pterostilbene exhibits a dramatically extended circulating lifespan. Pharmacokinetic tracking reveals that pterostilbene maintains active plasma concentrations for over an hour and a half, whereas resveratrol is cleared in a fraction of that time [1].

Evidence DimensionPlasma Half-Life (t1/2)
Target Compound Data~105 minutes
Comparator Or BaselineResveratrol (~14 minutes)
Quantified Difference7.5-fold longer circulating half-life
ConditionsPlasma clearance tracking post-administration

Eliminates the need for complex, costly sustained-release delivery systems by inherently providing prolonged therapeutic exposure.

Lipophilicity and Intracellular Penetration

The two methoxy groups on pterostilbene significantly increase its partition coefficient (LogP), enhancing its compatibility with lipid-based delivery matrices and its ability to cross cellular membranes. In human cell line assays, pterostilbene achieves intracellular concentrations vastly exceeding those of unmodified resveratrol when administered at identical concentrations [1].

Evidence DimensionIntracellular Accumulation
Target Compound Data2.6 to 4.1 times higher intracellular concentration
Comparator Or BaselineResveratrol (Baseline 1.0x)
Quantified Difference>250% increase in cellular uptake
ConditionsCaco-2 and HT-29 human cell line models

Ensures the active pharmaceutical ingredient successfully crosses lipid bilayers, making it essential for neuroprotective and deep-tissue formulations.

Hepatic Glucuronidation Resistance

Metabolic stability in hepatic environments is a primary differentiator for stilbenoids. When exposed to human liver microsomes, resveratrol is almost entirely converted to inactive glucuronides within two hours. In contrast, pterostilbene demonstrates robust resistance to UGT-mediated metabolism, preserving the unconjugated, active parent molecule[1].

Evidence DimensionRate of Hepatic Glucuronidation
Target Compound Data~20% metabolized after 2 hours
Comparator Or BaselineResveratrol (>95% metabolized after 2 hours)
Quantified Difference75% absolute reduction in metabolic degradation
ConditionsIn vitro human liver microsome assay

Guarantees higher stability and reproducibility in both in vitro cellular assays and in vivo metabolic models, reducing experimental variability.

Premium Metabolic and Longevity Nutraceuticals

Due to its ~80% oral bioavailability and 105-minute half-life, pterostilbene is the optimal procurement choice for high-end dietary supplements targeting SIRT1 and AMPK pathways. It allows formulators to achieve superior systemic exposure with lower, more cost-effective daily dosing compared to the massive volumes required for resveratrol [1].

Neuroprotective and Blood-Brain Barrier (BBB) Formulations

The enhanced lipophilicity and >250% superior cellular uptake of pterostilbene make it uniquely suited for cognitive health research and neuro-therapeutics. In these applications, crossing the lipid-rich blood-brain barrier and accumulating in neuronal tissue is a strict prerequisite that standard hydrophilic stilbenoids fail to meet [2].

Advanced Lipid-Based Cosmetic Actives

In topical applications, pterostilbene's resistance to rapid metabolic degradation and its high lipid solubility ensure better epidermal penetration and stability in emulsion-based cosmetic matrices. It seamlessly integrates into liposomal serums where standard resveratrol would otherwise precipitate or degrade [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

256.109944368 Da

Monoisotopic Mass

256.109944368 Da

Heavy Atom Count

19

Appearance

White to off-white, solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26R60S6A5I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

: A naturally-derived stilbenoid structurally related to resveratrol, with potential antioxidant, anti-inflammatory, pro-apoptotic, antineoplastic and cytoprotective activities. Upon administration, pterostilbene exerts its anti-oxidant activity by scavenging reactive oxygen species (ROS), thereby preventing oxidative stress and ROS-induced cell damage. It may also activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated pathway and increase the expression of various antioxidant enzymes, such as superoxide dismutase (SOD). In addition, pterostilbene is able to inhibit inflammation by reducing the expression of various inflammatory mediators, such as interleukin (IL) 1beta, tumor necrosis factor alpha (TNF-a), inducible nitric oxide synthase (iNOS), cyclooxygenases (COX), and nuclear factor kappa B (NF-kB). It also inhibits or prevents the activation of many signaling pathways involved in carcinogenesis, and increases expression of various tumor suppressor genes while decreasing expression of certain tumor promoting genes. It also directly induces apoptosis in tumor cells.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

537-42-8

Metabolism Metabolites

Pterostilbene has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Pterostilbene

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1. Li YR, Li S, Lin CC. Effect of resveratrol and pterostilbene on aging and longevity. Biofactors. 2018 Jan;44(1):69-82. doi: 10.1002/biof.1400. Epub 2017 Dec 6. PMID: 29210129.

2. Wang P, Sang S. Metabolism and pharmacokinetics of resveratrol and pterostilbene. Biofactors. 2018 Jan;44(1):16-25. doi: 10.1002/biof.1410. Epub 2018 Jan 8. PMID: 29315886.

3. Ma Z, Zhang X, Xu L, Liu D, Di S, Li W, Zhang J, Zhang H, Li X, Han J, Yan X. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies. Pharmacol Res. 2019 Jul;145:104265. doi: 10.1016/j.phrs.2019.104265. Epub 2019 May 9. PMID: 31078746.

4. Xue EX, Lin JP, Zhang Y, Sheng SR, Liu HX, Zhou YL, Xu H. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway. Oncotarget. 2017 Jun 27;8(26):41988-42000. doi: 10.18632/oncotarget.16716. PMID: 28410217; PMCID: PMC5522043.

5. Gomez-Zorita S, Belles C, Briot A, Fernández-Quintela A, Portillo MP, Carpéné C. Pterostilbene Inhibits Lipogenic Activity similar to Resveratrol or Caffeine but Differently Modulates Lipolysis in Adipocytes. Phytother Res. 2017 Aug;31(8):1273-1282. doi: 10.1002/ptr.5852. Epub 2017 Jun 19. PMID: 28627722.

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